molecular formula C13H19NO B2463819 (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine CAS No. 619296-06-9

(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine

Cat. No.: B2463819
CAS No.: 619296-06-9
M. Wt: 205.301
InChI Key: JSUULOSSQLONME-UHFFFAOYSA-N
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Description

(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine is a bicyclic amine featuring a tetrahydro-2H-pyran scaffold substituted at the 4-position with a p-tolyl (4-methylphenyl) group and a methanamine moiety. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis and drug discovery. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.3 g/mol .

Properties

IUPAC Name

[4-(4-methylphenyl)oxan-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)13(10-14)6-8-15-9-7-13/h2-5H,6-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUULOSSQLONME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCOCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine typically involves the reaction of p-tolylmagnesium bromide with tetrahydro-2H-pyran-4-carbaldehyde, followed by reductive amination. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound's biological activity has been a focal point of research, indicating its potential as a therapeutic agent. Studies have suggested that it may interact with specific biological targets, such as enzymes and receptors, which could modulate their activity. This makes it a candidate for further investigation as a biochemical probe and for potential therapeutic applications.

Potential Therapeutic Uses:

  • Antimicrobial Activity : Initial findings suggest that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, suggesting that this compound could also have beneficial effects in inflammatory conditions.
  • Neuroprotective Effects : The structural similarities with known neuroprotective agents indicate potential applications in treating neurodegenerative diseases.

Organic Synthesis

In organic synthesis, (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine serves as an important intermediate for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The amine group can participate in nucleophilic attacks, facilitating the formation of new carbon-nitrogen bonds.
  • Cyclization Reactions : The tetrahydropyran ring structure can undergo cyclization to form more complex cyclic compounds.

Chemical Reactivity and Interaction Studies

Understanding how This compound interacts with biological systems is crucial for its development as a therapeutic agent. Interaction studies are vital for elucidating its mechanism of action and therapeutic potential. Research has indicated that the compound may bind to specific enzymes or receptors, potentially inhibiting their activity.

Mechanism of Action

The mechanism of action of (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The p-tolyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

Substituent Effects on the Aromatic Ring
Compound Name Aryl Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine 4-Methylphenyl C₁₃H₁₉NO 205.3 Research chemical; structural analog in opioid receptor studies
(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine 4-Methoxyphenyl C₁₃H₁₉NO₂ 221.3 Precursor for N,N'-disubstituted oxamides and succinamides
(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine Phenyl C₁₂H₁₇NO 191.3 Intermediate in asymmetric catalysis
[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine hydrochloride 3,4-Dimethoxyphenyl C₁₄H₂₂ClNO₃ 287.8 Enhanced steric bulk and polarity; potential CNS activity
  • Key Observations :
    • Electron-Donating Groups : The p-tolyl (methyl) and methoxy substituents increase lipophilicity and modulate electronic properties. Methoxy groups may engage in hydrogen bonding, influencing receptor interactions .
    • Steric Effects : The 3,4-dimethoxyphenyl derivative introduces steric hindrance, which could affect binding to biological targets like enzymes or receptors .
Fluorinated Analogs

Fluorine substitution is a common strategy to enhance metabolic stability and bioavailability:

Compound Name (CAS RN) Fluorine Position Molecular Formula Molecular Weight (g/mol) Key Features
(4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride (1385696-57-0) 2-Fluorobenzyl C₁₃H₁₈ClFNO 269.7 High structural similarity (0.80); potential opioid receptor modulation
4-(4-Fluorobenzyl)tetrahydro-2H-pyran-4-amine (1017321-88-8) 4-Fluorobenzyl C₁₂H₁₇FNO 210.3 Intermediate in kinase inhibitor synthesis

Non-Aromatic Analogs

Base Scaffold Without Aryl Groups
Compound Name Molecular Formula Molecular Weight (g/mol) Key Applications
(Tetrahydro-2H-pyran-4-yl)methanamine C₆H₁₃NO 115.2 Precursor for spirocyclic amines and amino acid-based catalysts
  • Key Observations :
    • The absence of an aryl group reduces molecular weight and lipophilicity, making it a flexible building block for further functionalization .

Role in Drug Discovery

  • Kinase Inhibitors : The 4-(4-fluorobenzyl) derivative is used in synthesizing kinase inhibitors, highlighting its role in oncology research .
  • Amide Synthesis : The methoxy-substituted compound is critical in forming N,N'-disubstituted oxamides, which are explored for antidiabetic and anticancer activities .

Structural-Activity Relationships (SAR)

  • Lipophilicity : p-Tolyl and methoxyphenyl groups enhance membrane permeability compared to unsubstituted phenyl .
  • Bioavailability : Fluorinated derivatives exhibit improved metabolic stability due to fluorine's electronegativity .

Biological Activity

(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine is a compound of growing interest in medicinal chemistry due to its unique structural features, which include a p-tolyl group and a tetrahydropyran ring. This compound has been investigated for its potential biological activities, particularly in the context of drug development and biochemical applications.

The compound can be characterized by its ability to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in organic synthesis and medicinal chemistry.

Types of Reactions

  • Oxidation : The amine group can be oxidized to form nitroso or nitro derivatives.
  • Reduction : Can be reduced to yield secondary or tertiary amines.
  • Substitution : The amine can engage in nucleophilic substitution to form amides or other derivatives.

Common Reagents

  • Oxidation : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
  • Reduction : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
  • Substitution : Acyl chlorides or anhydrides with triethylamine (TEA).

Biological Activity

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further pharmacological exploration.

Pharmacological Potential

  • Neuropharmacology : The compound has been studied for its effects on serotonin receptors, particularly the 5-HT4 receptor, which is implicated in cognitive functions and neurodegenerative disorders. Activation of these receptors may enhance levels of soluble amyloid precursor protein alpha (sAPPa), potentially offering therapeutic benefits in Alzheimer's disease models .
  • Antimicrobial Activity : Preliminary studies have suggested that derivatives of this compound may possess inhibitory effects against Mycobacterium tuberculosis. Structure–activity relationship studies have indicated that modifications to its structure can enhance antimicrobial potency .
  • Biochemical Probes : Its structural features allow it to act as a biochemical probe in various assays, aiding in the understanding of complex biological processes.

Case Studies

Several studies have highlighted the potential applications of this compound in different biological contexts:

StudyFocusFindings
Cachard-Chastel et al. (2021)NeuropharmacologyActivation of 5-HT4 receptors; increased sAPPa levels suggesting neuroprotective effects.
Novel Antimicrobial Agents (2022)Antimicrobial ActivityIdentified as a potential inhibitor of Mycobacterium tuberculosis with promising MIC values.
Medicinal Chemistry Review (2023)Drug DevelopmentDiscussed as a scaffold for developing new drugs targeting various biological pathways.

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